N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide, also known as CP-154,526, is a small-molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in 1996 by Pfizer Inc. as a potential treatment for anxiety and depression. Since then, CP-154,526 has been extensively studied for its scientific research applications in various fields.
作用机制
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide acts as a selective antagonist of the CRF receptor. The CRF receptor is a G protein-coupled receptor that plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. By blocking the CRF receptor, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide reduces the release of stress hormones such as cortisol, which is associated with anxiety and depression.
Biochemical and physiological effects:
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve depressive-like behavior. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and is reduced in depression.
实验室实验的优点和局限性
One of the advantages of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its selectivity for the CRF receptor, which allows for more specific targeting of the HPA axis. However, one of the limitations of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for the use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in scientific research. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that activate the HPA axis. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide may also have potential as a treatment for stress-related disorders such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to explore the potential use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide can be synthesized in a multi-step process starting from 4-methoxybenzoic acid. The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-(2-aminoethoxy)phenol in the presence of a base such as sodium hydride to yield the intermediate product. The intermediate product is then reacted with 2-chloropropanoyl chloride to obtain N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide.
科学研究应用
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been studied for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[3-[2-(2-chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13(20)18(23)21-10-11-26-17-5-3-4-15(12-17)22-19(24)14-6-8-16(25-2)9-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUPOZJNZZNKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。